
双(4-氟苯基)膦
描述
Bis(4-fluorophenyl)phosphine is a chemical compound with the molecular formula C18H13F2P. It is a phosphine derivative where two phenyl groups are substituted with fluorine atoms at the para positions. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
科学研究应用
Bis(4-fluorophenyl)phosphine has numerous applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of flame retardants and advanced materials.
作用机制
Target of Action
Bis(4-fluorophenyl)phosphine is a phosphine compound that primarily targets chemical reactions, particularly those involving carbon-carbon bond formation . It is often used as a ligand in transition metal-catalyzed reactions .
Mode of Action
The mode of action of Bis(4-fluorophenyl)phosphine involves its interaction with transition metals to form complexes. These complexes then participate in various chemical reactions, facilitating the formation of new bonds . The presence of fluorine atoms in the phenyl rings of Bis(4-fluorophenyl)phosphine can influence the electronic properties of the compound, potentially affecting its reactivity .
Biochemical Pathways
Bis(4-fluorophenyl)phosphine is involved in several biochemical pathways, particularly those related to carbon-carbon bond formation. For instance, it has been used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The result of Bis(4-fluorophenyl)phosphine’s action is the facilitation of chemical reactions, particularly those involving the formation of carbon-carbon bonds . By acting as a ligand in transition metal-catalyzed reactions, it enables the formation of new molecular structures .
Action Environment
The action of Bis(4-fluorophenyl)phosphine can be influenced by various environmental factors. For instance, the presence of other reagents, the temperature, and the pH can all affect the efficiency and selectivity of the reactions it catalyzes . Furthermore, the stability of Bis(4-fluorophenyl)phosphine can be affected by exposure to air or moisture .
生化分析
Biochemical Properties
Bis(4-fluorophenyl)phosphine plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it is used as a catalyst in hydroformylation reactions, which are essential for the synthesis of aldehydes from alkenes . The interaction between bis(4-fluorophenyl)phosphine and these biomolecules is primarily based on its ability to form stable complexes, enhancing the efficiency of the reactions.
Cellular Effects
Bis(4-fluorophenyl)phosphine has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that bis(4-fluorophenyl)phosphine can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell . Additionally, it has been observed to impact gene expression, leading to changes in the production of proteins that are vital for cellular functions.
Molecular Mechanism
The molecular mechanism of bis(4-fluorophenyl)phosphine involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in the enzyme’s conformation, affecting its activity and, consequently, the biochemical pathways it regulates . Furthermore, bis(4-fluorophenyl)phosphine can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(4-fluorophenyl)phosphine can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that bis(4-fluorophenyl)phosphine remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to bis(4-fluorophenyl)phosphine in in vitro and in vivo studies has revealed potential impacts on cellular functions, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of bis(4-fluorophenyl)phosphine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical reactions. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which bis(4-fluorophenyl)phosphine is effective without causing toxicity.
Metabolic Pathways
Bis(4-fluorophenyl)phosphine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the levels of metabolites and the overall metabolic flux within the cell . The compound’s interaction with specific enzymes can lead to changes in the production and utilization of key metabolites, thereby influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, bis(4-fluorophenyl)phosphine is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of bis(4-fluorophenyl)phosphine are crucial for its activity and function, as they influence its availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of bis(4-fluorophenyl)phosphine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity, as it ensures that the compound is present in the right cellular environment to exert its effects . The activity and function of bis(4-fluorophenyl)phosphine can be influenced by its localization, as it interacts with biomolecules within specific subcellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
Bis(4-fluorophenyl)phosphine can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzene with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of bis(4-fluorophenyl)phosphine often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Bis(4-fluorophenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bis(4-fluorophenyl)phosphine oxide.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like lithium diisopropylamide (LDA) and various halides are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
Oxidation: Bis(4-fluorophenyl)phosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coupling Reactions: Biaryl compounds and other coupled products.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Bis(4-chlorophenyl)phosphine: Similar structure but with chlorine atoms instead of fluorine.
Bis(4-methylphenyl)phosphine: Contains methyl groups instead of fluorine.
Uniqueness
Bis(4-fluorophenyl)phosphine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance its performance in specific catalytic applications and make it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
bis(4-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHUBXVOJVHJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)PC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537196 | |
| Record name | Bis(4-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-17-8 | |
| Record name | Bis(4-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-](/img/structure/B1338838.png)
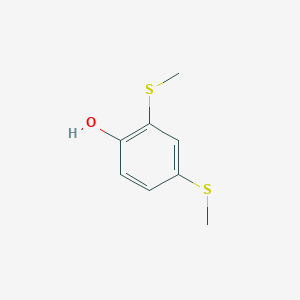
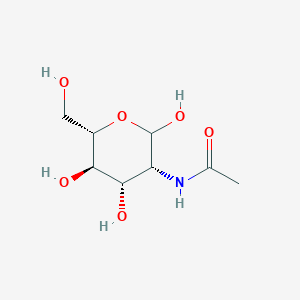
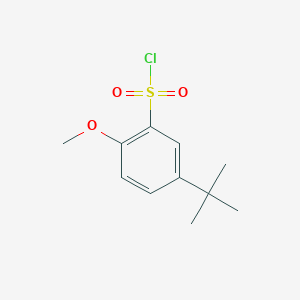

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)


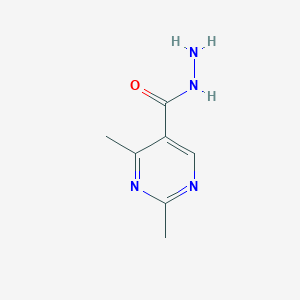
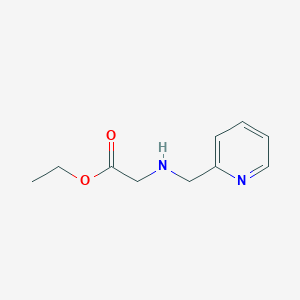
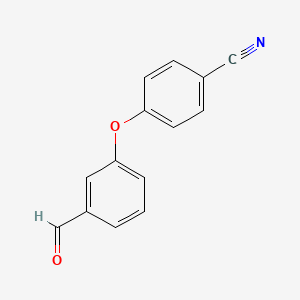
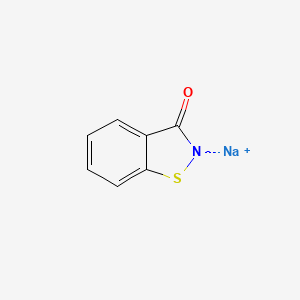
![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)
